2-Bromo-4-ethyl-5-nitropyridine
Overview
Description
2-Bromo-4-ethyl-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The presence of bromine, ethyl, and nitro groups on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethyl-5-nitropyridine typically involves the nitration of 2-bromo-4-ethylpyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the pyridine ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethyl-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-alkoxy-4-ethyl-5-nitropyridine.
Reduction: The major product is 2-bromo-4-ethyl-5-aminopyridine.
Coupling: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-4-ethyl-5-nitropyridine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethyl-5-nitropyridine depends on the specific application and the target molecule
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: It can interact with receptors on cell surfaces, modulating cellular responses.
Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitropyridine: Similar structure but lacks the ethyl group at the 4-position.
4-Ethyl-5-nitropyridine: Similar structure but lacks the bromine atom at the 2-position.
2-Bromo-4-nitropyridine: Similar structure but lacks the ethyl group at the 4-position.
Uniqueness
2-Bromo-4-ethyl-5-nitropyridine is unique due to the combination of bromine, ethyl, and nitro groups on the pyridine ring. This unique combination imparts distinct chemical reactivity and properties, making it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2-bromo-4-ethyl-5-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-5-3-7(8)9-4-6(5)10(11)12/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVYXDXNMDQACF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653938 | |
Record name | 2-Bromo-4-ethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929617-28-7 | |
Record name | 2-Bromo-4-ethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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